An In-depth Technical Guide to Methyl 2-fluoro-4-propoxybenzoate
An In-depth Technical Guide to Methyl 2-fluoro-4-propoxybenzoate
Abstract
Methyl 2-fluoro-4-propoxybenzoate is a fluorinated aromatic ester with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a propoxy group, and a methyl ester on a benzene ring, offers a valuable scaffold for the development of novel compounds with tailored biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-fluoro-4-propoxybenzoate, a detailed protocol for its synthesis via Fischer esterification of its carboxylic acid precursor, and an in-depth analysis of its predicted spectroscopic characteristics. Additionally, this document outlines essential safety and handling procedures pertinent to this class of halogenated aromatic compounds. The information presented herein is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of new chemical entities.
Physicochemical Properties
Given the limited availability of experimental data for Methyl 2-fluoro-4-propoxybenzoate, its physicochemical properties are largely inferred from its immediate precursor, 2-fluoro-4-propoxybenzoic acid, and general principles of organic chemistry.
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₁₁H₁₃FO₃ | Calculated |
| Molecular Weight | 212.22 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar aromatic esters |
| Boiling Point | >288.3 °C (Predicted for the parent acid) | [1] |
| Density | ~1.2 g/cm³ | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); Insoluble in water. | General solubility of aromatic esters |
| CAS Number | Not available |
Note: The boiling point of the ester is expected to be slightly lower than that of the corresponding carboxylic acid due to the absence of intermolecular hydrogen bonding.
Synthesis of Methyl 2-fluoro-4-propoxybenzoate
The most direct and industrially scalable method for the preparation of Methyl 2-fluoro-4-propoxybenzoate is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-propoxybenzoic acid. This reaction involves the acid-catalyzed condensation of the carboxylic acid with methanol.[2][3][4]
Proposed Synthetic Pathway
Caption: Proposed synthesis of Methyl 2-fluoro-4-propoxybenzoate.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a standard procedure that can be adapted for the synthesis of Methyl 2-fluoro-4-propoxybenzoate.[2][5][6]
Materials:
-
2-fluoro-4-propoxybenzoic acid (1 equivalent)
-
Anhydrous methanol (in large excess, serving as both reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-propoxybenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Methyl 2-fluoro-4-propoxybenzoate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of Methyl 2-fluoro-4-propoxybenzoate and known spectral data of analogous compounds.[7][8][9][10][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propoxy group protons, and the methyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | Doublet of doublets | 1H | Aromatic H ortho to the ester |
| ~6.7 - 6.9 | Multiplet | 2H | Aromatic H's ortho and meta to the propoxy group |
| ~4.0 | Triplet | 2H | -OCH₂- of propoxy group |
| ~3.9 | Singlet | 3H | -OCH₃ of methyl ester |
| ~1.8 | Sextet | 2H | -CH₂- of propoxy group |
| ~1.0 | Triplet | 3H | -CH₃ of propoxy group |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~160 (d, J≈250 Hz) | C-F |
| ~155 | C-O (propoxy) |
| ~132 | Aromatic CH |
| ~120 | Aromatic C-COOCH₃ |
| ~110 | Aromatic CH |
| ~105 | Aromatic CH |
| ~70 | -OCH₂- of propoxy group |
| ~52 | -OCH₃ of methyl ester |
| ~22 | -CH₂- of propoxy group |
| ~10 | -CH₃ of propoxy group |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions characteristic of an aromatic ester.[8][10][11][12]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium | Aliphatic C-H stretch |
| ~1720-1735 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1250-1300 | Strong | Asymmetric C-O-C stretch (ester) |
| ~1100-1150 | Strong | Symmetric C-O-C stretch (ester) |
| ~1000-1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns for a methyl benzoate derivative.[13][14][15][16]
| m/z | Interpretation |
| 212 | [M]⁺, Molecular ion |
| 181 | [M - OCH₃]⁺ |
| 169 | [M - C₃H₇]⁺ |
| 153 | [M - COOCH₃]⁺ |
| 125 | [M - COOCH₃ - CO]⁺ |
Safety and Handling
Methyl 2-fluoro-4-propoxybenzoate should be handled with the care appropriate for halogenated aromatic compounds.[17][18][19][20][21]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicology: While specific toxicity data is not available, related halogenated aromatic compounds can be irritants and may have long-term health effects. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Applications in Research and Development
Methyl 2-fluoro-4-propoxybenzoate is a valuable intermediate for the synthesis of more complex molecules. The presence of three distinct functional groups (ester, fluoro, and propoxy) at specific positions on the aromatic ring allows for a variety of subsequent chemical transformations. The fluorine atom can influence the electronic properties and metabolic stability of a target molecule, while the propoxy group can be used to modulate lipophilicity. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification. These features make it an attractive starting material for the discovery of new pharmaceuticals and agrochemicals.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of Methyl 2-fluoro-4-propoxybenzoate. The proposed synthesis and the predicted physicochemical and spectroscopic data offer a solid foundation for its practical application in a research and development setting. As with any new chemical entity, it is imperative that all handling and experimental work be conducted with the utmost attention to safety.
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